molecular formula C3H3NOS B1589710 Thiazol-2-ol CAS No. 82358-07-4

Thiazol-2-ol

Cat. No. B1589710
CAS RN: 82358-07-4
M. Wt: 101.13 g/mol
InChI Key: CZWWCTHQXBMHDA-UHFFFAOYSA-N
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Description

Thiazol-2-ol, also known as 2-thiazolol, is an organic compound belonging to the thiazole family. It is a colorless solid with a molecular weight of 116.15 g/mol. Thiazol-2-ol has the molecular formula C3H3NS and is composed of a thiazole ring with a hydroxyl group at the 2-position. It is an important intermediate in the synthesis of various thiazole derivatives, such as thiazole carboxylic acids, thiazole sulfonamides, and thiazole thioureas. It is also used as a reagent in organic synthesis.

Scientific Research Applications

  • Antidepressant and Anticonvulsant Effects

    • Scientific Field : Pharmacology
    • Summary of Application : Thiazol-2-ol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
    • Methods of Application : In a forced swimming test, certain derivatives showed the highest antidepressant and anticonvulsant effects .
    • Results : The derivatives 2c and 2d displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than that of fluoxetine (83.62%). In the maximal electroshock seizure test, 3n and 3q showed the highest anticonvulsant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective indices of 6.34 and 4.11, respectively .
  • Diverse Biological Activities

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Thiazol-2-ol has been found to act as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, neuroprotective, and antitumor or cytotoxic drug molecule .
    • Methods of Application : Various compounds related to the thiazole ring have been synthesized and tested for these diverse biological activities .
    • Results : The results have shown that these compounds have lesser side effects .
  • Antifungal Medication

    • Scientific Field : Pharmacology
    • Summary of Application : Thiazol-2-ol is used in the antifungal medication Abafungin .
    • Methods of Application : Abafungin is mostly used topically to suppress skin infections caused by various fungi .
    • Results : The medication has been effective in treating skin infections caused by fungi .
  • Anticancer Medicines

    • Scientific Field : Oncology
    • Summary of Application : Thiazol-2-ol is a significant platform in a number of medicinally relevant molecules. Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .
    • Methods of Application : These medicines are administered as per the prescribed dosage and schedule .
    • Results : These medicines have shown effectiveness in treating various types of cancers .
  • Antarctic-Derived Fungus

    • Scientific Field : Microbiology
    • Summary of Application : Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism .
    • Methods of Application : In an investigation of the secondary metabolites of the Antarctic-derived fungus Penicillium sp., Jiao et al. reported the isolation of nine compounds from the fermentation broth of Penicillium sp., including benzo[d]thiazol-2(3H)-one .
    • Results : The isolated compounds have shown diverse biological activities .
  • Green Synthetic Strategies

    • Scientific Field : Green Chemistry
    • Summary of Application : Thiazol-2-ol is used in green synthetic strategies .
    • Methods of Application : Halimehjani and coworkers reported a simple and green method for the synthesis of 2-alkylsulfanylthiazoles from α-bromo ketone and dithiocarbamate in the presence of H2O .
    • Results : The reactants were refluxed in the absence of a catalyst for 20 h, and substituted thiazoles were obtained in 75–90% yields .

properties

IUPAC Name

3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWCTHQXBMHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459322
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-2-ol

CAS RN

82358-07-4, 6039-97-0
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3-thiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AK Sachan, SK Pathak, S Chand, R Srivastava… - … Acta Part A: Molecular …, 2014 - Elsevier
… 4-Phenyl-3H-1,3-thiazol-2-ol can exist in two tautomeric forms – keto and enol. … first excited state of 4-Phenyl-3H-1,3-thiazol-2-ol (enol) has been carried out. To determine lowest-energy …
Number of citations: 10 www.sciencedirect.com
Q Jin, Z Fu, L Guan, H Jiang - Marine drugs, 2019 - mdpi.com
… Commercially available benzo[d]thiazol-2-ol was the starting material; the derivatives 2a–2i and 3a–3r were obtained through the introduction of an alkyl group or benzyl group by a one-…
Number of citations: 13 www.mdpi.com
H Jafari, K Sayin - Moroccan Journal of Chemistry, 2019 - revues.imist.ma
… Based on aforementioned insights benzo[d]thiazol-2-ol (BAT), benzo[d]thiazol-2-amine (4-BAT) and benzo[d]thiazol-2-thiol (2-BAT) were selected as the studying object. The corrosion …
Number of citations: 3 revues.imist.ma
S Bepary, BK Biswas, S Jahan, M Alam, S Roy - jnu.ac.bd
… These compounds included N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A), N-(benzo[d]thiazol-2-yl)acetamide (B) and 6nitrobenzo[d]thiazol-2-ol (C). In this study, compound A and …
Number of citations: 0 www.jnu.ac.bd
B Erim, Z Ciğeroğlu, S Şahin, Y Vasseghian - Chemosphere, 2022 - Elsevier
… Eventually, this compound was transformed to thiazol-2-ol (m/z = 101) by loss acetamide … They identified numerous intermediates such as thiazol-2 ol, (Z)-N-methylmethanimidothioic …
Number of citations: 33 www.sciencedirect.com
S Bepary, BK Biswas, FM Nazia… - Ceylon Journal of …, 2023 - pdfs.semanticscholar.org
… the biological evaluation, 6-nitrobenzo[d]thiazol-2-ol (C) was the most potent compound as the antibacterial agent against both gram-negative and gram-positive organisms. N-(6-…
Number of citations: 2 pdfs.semanticscholar.org
LY He, SS Zhang, DX Peng, LP Guan… - Bioorganic & Medicinal …, 2020 - Elsevier
… The commercially available benzo[d]thiazol-2-ol (1) is the starting material; compounds 2a–2r is obtained through introduction of benzyl group by a one-step nucleophilic substitution …
Number of citations: 7 www.sciencedirect.com
S Duari, S Biswas, A Roy, S Maity… - Advanced Synthesis …, 2022 - Wiley Online Library
… A different reactivity was observed when benzo[d]thiazol-2-ol (1 k) and propargyl alcohols were employed under the present catalytic reaction conditions (Scheme 2). Propargyl alcohol …
Number of citations: 8 onlinelibrary.wiley.com
A Korkmaz, E Bursal, G Kurtay - ChemistrySelect, 2023 - Wiley Online Library
… were synthesized using benzo[d]thiazol-2-ol as the substrate and several organylsulfonyl chloride … Hence, the investigation into the optimization of the benzo[d]thiazol-2-ol substrate and …
E Meltzer-Mats, G Babai-Shani… - Journal of medicinal …, 2013 - ACS Publications
… Among these compounds, only compounds 4 and 15, 6-ethoxybenzo[d]thiazole-2-thiol and 6-bromobenzo[d]thiazol-2-ol, respectively, significantly induced AMPK phosphorylation and …
Number of citations: 86 pubs.acs.org

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